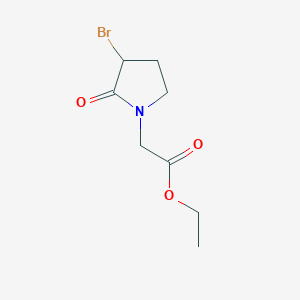
1-Pyrrolidineacetic acid, 3-bromo-2-oxo-, ethyl ester
Vue d'ensemble
Description
“1-Pyrrolidineacetic acid, 3-bromo-2-oxo-, ethyl ester” is a chemical compound utilized in diverse scientific research. Its multifunctional properties and unique structure make it ideal for various applications, ranging from drug discovery to material synthesis1.
Synthesis Analysis
The synthesis of “1-Pyrrolidineacetic acid, 3-bromo-2-oxo-, ethyl ester” is not explicitly mentioned in the available resources. However, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings2.Molecular Structure Analysis
The molecular structure of “1-Pyrrolidineacetic acid, 3-bromo-2-oxo-, ethyl ester” is not directly available. However, a similar compound, Propanoic acid, 3-bromo-2-oxo-, ethyl ester, has a molecular formula of C5H7BrO33.Chemical Reactions Analysis
Specific chemical reactions involving “1-Pyrrolidineacetic acid, 3-bromo-2-oxo-, ethyl ester” are not detailed in the available resources. However, pyrrolidine compounds are known for their versatility in chemical reactions due to their saturated scaffold, sp3-hybridization, and non-planarity of the ring2.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Pyrrolidineacetic acid, 3-bromo-2-oxo-, ethyl ester” are not directly available. However, a similar compound, Propanoic acid, 3-bromo-2-oxo-, ethyl ester, has a molecular weight of 195.0113.Applications De Recherche Scientifique
Biotechnological Production of Valuable Chemicals
Lactic acid, a key hydroxycarboxylic acid, is produced commercially through the fermentation of sugars present in biomass. This process is crucial for synthesizing biodegradable polymers and serves as a feedstock for green chemistry. Derivatives of lactic acid, such as pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester, can be produced via chemical and biotechnological routes. This highlights the potential for 1-Pyrrolidineacetic acid derivatives in green chemistry applications, particularly in the synthesis of environmentally friendly materials and chemicals (Gao, Ma, & Xu, 2011).
Analysis and Toxicity of Ester Compounds
Research on fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) and ethyl carbamate highlights concerns regarding the potential toxicity of certain ester compounds. These studies underline the importance of understanding the toxicological profiles of chemical compounds, including esters, in food safety and pharmaceutical development (Gao, Li, Huang, & Yu, 2019); (Weber & Sharypov, 2009). This information is crucial for the development and safety assessment of new chemical entities, including those related to 1-Pyrrolidineacetic acid derivatives.
Potential for Novel CNS Acting Drugs
Heterocyclic compounds with heteroatoms such as nitrogen, sulfur, and oxygen form a significant class of organic compounds with potential CNS activity. This suggests a potential research direction for derivatives of 1-Pyrrolidineacetic acid in the development of new central nervous system (CNS) acting drugs, considering the structural similarities and functional groups involved (Saganuwan, 2017).
Catalytic Production of Polyphenolic Esters
The catalytic production of polyphenolic esters (PEs) from biomass feedstocks is an area of growing interest. PEs are known for their anti-oxidative effects, indicating the broader applicability of ester synthesis from natural compounds for pharmaceutical and material science applications. This research area might encompass the synthesis and application of 1-Pyrrolidineacetic acid derivatives in creating valuable compounds with specific activities (Faggiano, Ricciardi, & Proto, 2022).
Safety And Hazards
Orientations Futures
“1-Pyrrolidineacetic acid, 3-bromo-2-oxo-, ethyl ester” has potential for diverse scientific research due to its multifunctional properties and unique structure1. Its future directions could include further exploration in drug discovery and material synthesis.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or chemical databases.
Propriétés
IUPAC Name |
ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrNO3/c1-2-13-7(11)5-10-4-3-6(9)8(10)12/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRWQADZAJHZQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCC(C1=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Chlorophenyl)methoxy]ethan-1-amine hydrochloride](/img/structure/B3148860.png)
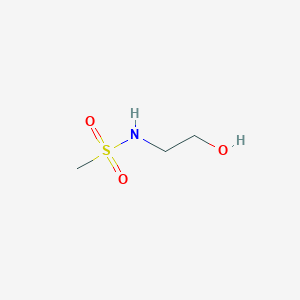

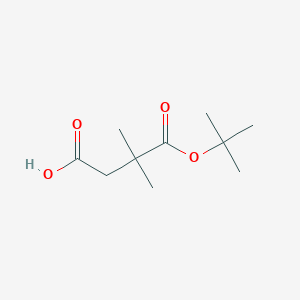

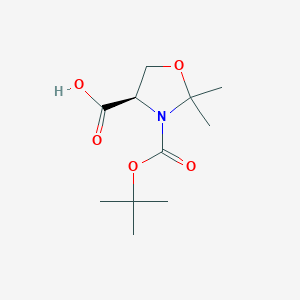
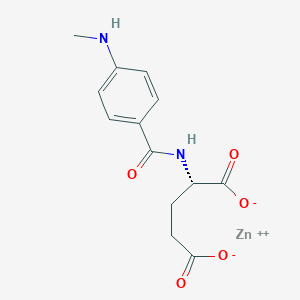
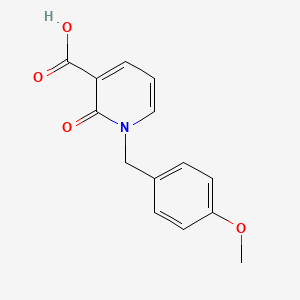


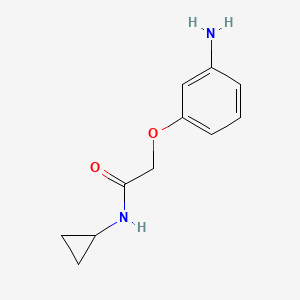
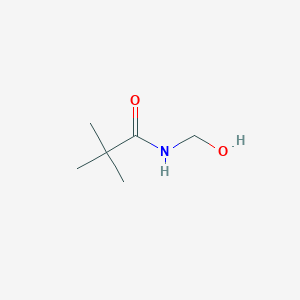

![N-(3-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B3148973.png)